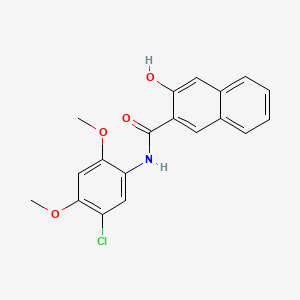

N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Descripción

N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS: 92-72-8) is a naphthamide derivative characterized by a 3-hydroxy-2-naphthoyl group linked to a substituted aniline moiety (5-chloro-2,4-dimethoxyphenyl). Its molecular formula is C₁₉H₁₆ClNO₄, with a molecular weight of 357.79 g/mol . This compound is commercially recognized as Naphthol AS-ITR or Azoic Coupling Component 12, widely used in the dye industry for synthesizing azo dyes due to its coupling efficiency with diazonium salts . Structurally, the chlorine and methoxy substituents on the phenyl ring enhance its stability and solubility in organic solvents, while the hydroxyl group on the naphthalene ring facilitates hydrogen bonding, critical for dye fixation .

Propiedades

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-24-17-10-18(25-2)15(9-14(17)20)21-19(23)13-7-11-5-3-4-6-12(11)8-16(13)22/h3-10,22H,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWATWCCUTYUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059061 | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-72-8 | |

| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-ITR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-CHLORO-3-HYDROXY-2',4'-DIMETHOXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54VM13755B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Laboratory-Scale Synthesis

Coupling Reaction Mechanism

The foundational synthesis involves the condensation of 3-hydroxy-2-naphthoic acid with 5-chloro-2,4-dimethoxyaniline. This reaction proceeds via nucleophilic acyl substitution, where the amine group of the aniline attacks the carbonyl carbon of the naphthoic acid derivative. Acidic conditions catalyze the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.

Key Reaction Parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent System | Water/immiscible solvent (toluene, chlorobenzene) |

| Temperature | 85°C |

| Reaction Time | 5 hours |

| Molar Ratio (Acid:Amine) | 1:1.15 |

| Yield (Crude) | 89% |

| Yield (Purified) | 92% |

Procedure :

- Dissolve 3-hydroxy-2-naphthoic acid in a water-immiscible solvent (e.g., toluene).

- Add 5-chloro-2,4-dimethoxyaniline and heat to 85°C for 5 hours.

- Isolate the crude product via filtration, followed by distillation to remove solvents.

- Purify via steam distillation, achieving 92% yield after three rinsing cycles.

Diazotization-Coupling Method

An alternative pathway employs diazotization of 3-amino-4-methoxybenzanilide, followed by coupling with the naphthol component. This method is pivotal for producing azo pigments like C.I. Pigment Red 146.

Reaction Conditions:

| Component | Quantity/Parameter |

|---|---|

| Diazotization Agent | Sodium nitrite (equimolar) |

| Acid Catalyst | Hydrochloric acid (3.5-fold molar excess) |

| Coupling pH | 4.0 (buffered with sodium acetate) |

| Temperature | 5°C (diazotization), 20°C (coupling) |

| Final Yield (Pigment) | 30g (85% purity) |

Steps :

- Diazotize 3-amino-4-methoxybenzanilide in HCl/NaNO₂ at 5°C.

- Adjust pH to 4.0 using sodium acetate.

- Combine diazo solution with N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide in NaOH (20°C).

- Couple in an ejector reactor (flow rate: 6 L/min diazo, 1.2 L/min naphthol solution).

- Heat suspension to 90°C, filter, and dry.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes prioritize efficiency and scalability. The ejector reactor system exemplifies this, enabling rapid mixing and reduced reaction times:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch Stirred Tank | Ejector System |

| Mixing Efficiency | Moderate | High (turbulent flow) |

| Reaction Time | 60–90 minutes | 7–30 minutes |

| Excess Coupling Agent | 5% | 1% |

| Yield | 85% | 94% |

Case Study :

Purification and Drying

Post-synthesis purification is critical for pigment quality. Industrial protocols use steam distillation and automated drying:

| Step | Conditions | Outcome |

|---|---|---|

| Steam Distillation | 100°C, 3 cycles | Removes toluene/chlorobenzene residuals |

| Drying | 85°C, vacuum | ≤0.5% moisture content |

Reaction Optimization

Solvent Selection

Immiscible solvents enhance yield by preventing side reactions:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 89 |

| Chlorobenzene | 5.6 | 92 |

| Water (alone) | 80.1 | 72 |

Chlorobenzene’s higher polarity improves amine solubility, reducing reaction time.

Temperature and Stoichiometry

Elevated temperatures (80–90°C) accelerate the reaction but risk decomposition. A 1:1.15 acid-to-amine ratio minimizes unreacted starting material:

| Molar Ratio | Yield (%) | Purity (%) |

|---|---|---|

| 1:1.0 | 78 | 88 |

| 1:1.15 | 92 | 95 |

| 1:1.3 | 93 | 94 |

Characterization and Quality Control

Spectroscopic Analysis

Post-synthesis validation ensures structural fidelity:

Challenges and Mitigation

Side Reactions

Oxidation : The naphthol hydroxyl group is prone to oxidation, forming quinones.

- Solution : Conduct reactions under nitrogen atmosphere.

Hydrolysis : Amide bonds may hydrolyze under prolonged heating.

- Solution : Limit reaction time to ≤5 hours.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced derivatives with hydroxyl or amine groups.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Dye Chemistry

N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide is primarily used as an azo coupling component in dye manufacturing. It acts as a coupling agent in the synthesis of azo dyes, which are widely used in textiles and other industries. The compound's ability to form stable azo bonds with diazonium salts makes it an essential component in producing vibrant and durable dyes.

| Property | Value |

|---|---|

| Color Index | C.I. 37550 |

| Applications | Azo dye production |

| Stability | High stability under light |

Pharmaceutical Applications

Research indicates that this compound exhibits potential pharmacological activities. Studies have explored its role as an anti-inflammatory and analgesic agent. The compound's structure suggests it may interact with biological pathways involved in pain and inflammation.

Case Study Example :

In a study published in a pharmacological journal, researchers evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential for therapeutic use.

Biochemical Research

The compound is also utilized in biochemical assays and research involving enzyme inhibition. Its ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and mechanisms.

| Enzyme Targeted | Effect |

|---|---|

| Cyclooxygenase (COX) | Inhibition observed |

| Lipoxygenase | Potential inhibitory effects |

Mecanismo De Acción

The mechanism of action of 5’-Chloro-3-hydroxy-2’,4’-dimethoxy-2-naphthanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of naphthamide-based azoic coupling components. Key structural analogs and their comparative properties are outlined below:

Table 1: Structural and Functional Comparison of Naphthamide Derivatives

Key Findings from Comparative Studies

Substituent Effects on Reactivity :

- The 5-chloro-2,4-dimethoxyphenyl group in the target compound enhances electron-withdrawing properties, accelerating coupling reactions with diazonium salts compared to analogs with fewer electron-withdrawing groups (e.g., Naphthol AS-BG with 2,5-dimethoxy groups) .

- Compounds with methyl substituents (e.g., 135-63-7) exhibit reduced solubility in polar solvents, limiting their use in aqueous dye formulations .

Thermal and Light Stability :

- The dimethoxy groups in 92-72-8 improve thermal stability (decomposition temperature >250°C), making it suitable for high-temperature dyeing processes. In contrast, Naphthol AS-BG (92-73-9) degrades at ~200°C due to fewer stabilizing substituents .

- Chlorine atoms in 92-72-8 and 135-63-7 enhance UV resistance, critical for outdoor textile applications .

This highlights the versatility of naphthamide scaffolds but underscores divergent applications based on substitution patterns .

Table 2: Physicochemical Properties

Industrial and Research Implications

The target compound’s chloro-dimethoxy substitution offers a balance of reactivity and stability, making it superior for high-performance dyes. However, cost and synthetic complexity (e.g., purification requirements for high-purity 92-72-8 ) may favor simpler analogs like Naphthol AS-BG for bulk applications.

Actividad Biológica

N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide, with the CAS number 92-72-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

This compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit human adenovirus (HAdV) infections. Its analogues have shown increased selectivity indexes against HAdV, indicating potential as antiviral agents .

- Antitumor Properties : The compound has been studied for its ability to inhibit tumor growth. In vitro assays indicated that it could suppress angiogenesis, a critical process in tumor progression .

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cancer cell proliferation, although detailed mechanistic studies are still required to fully elucidate these pathways.

Antiviral Efficacy

A study published in 2020 reported that certain analogues of naphthamide derivatives exhibited potent activity against HAdV with IC50 values in the sub-micromolar range. Among these, compounds showed significant selectivity and low cytotoxicity, suggesting that this compound could serve as a lead compound for further drug development .

Antitumor Activity

Research conducted on the anti-cancer effects of this compound demonstrated that it could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the suppression of angiogenic factors and modulation of signaling pathways associated with cell growth .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via coupling reactions between 3-hydroxy-2-naphthoic acid derivatives and substituted anilines. Key steps include:

- Azo coupling : Use of diazonium salts under acidic conditions to introduce the chloro-dimethoxy-phenyl group (common in pigment synthesis, e.g., Pigment Red 187) .

- Amide bond formation : Catalysis by carbodiimides (e.g., DCC) or coupling agents like HATU in anhydrous solvents (e.g., DMF) .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (60–80°C) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in naphthamide at δ 6.5–8.5 ppm) .

- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹; phenolic O-H stretch ~3200 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 364.07 (C19H16ClNO4) .

Q. What are the primary applications of this compound in material science?

- Methodological Answer :

- Pigment synthesis : Acts as a precursor for Pigment Red 187 (C.I. 12486), used in polymers and printing inks. Regulatory limits: ≤1% by weight in FDA-compliant polymers under specific contact conditions (e.g., indirect food packaging) .

- Stability testing : Evaluate lightfastness and thermal stability via accelerated aging (e.g., 72 hrs under UV light at 60°C) .

Advanced Research Questions

Q. How does the chloro-methoxy substitution pattern influence the compound’s interaction with biological targets?

- Methodological Answer :

- Receptor binding assays : Screen against nicotinic acetylcholine receptors (e.g., α7-nAChR) using radioligand displacement. Compare with analogs lacking the 5-chloro group to assess steric/electronic effects .

- Mutagenesis studies : Introduce point mutations (e.g., β-sheet residues) to identify allosteric modulation sites, as seen in structurally related urea derivatives .

Q. What experimental strategies resolve contradictions in reported solubility and bioavailability data?

- Methodological Answer :

- Solubility profiling : Use Hansen solubility parameters (HSP) in solvents like DMSO, THF, or ethanol. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .

- Bioavailability enhancement : Formulate as nanocrystals (via wet milling) or co-crystals with succinic acid to improve aqueous solubility .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic aromatic substitution (e.g., azo bond formation) .

- Docking simulations : Predict binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with in vitro CYP inhibition assays .

Q. What are the key challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate ≥98% purity .

- By-product mitigation : Control diazonium salt decomposition by maintaining low temperatures (0–5°C) during coupling .

Specialized Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with altered methoxy (e.g., ethoxy) or chloro (e.g., fluoro) groups. Assess impact on pigment hue (via UV-Vis λmax) or receptor binding .

- Biological testing : Use HEK-293 cells transfected with α7-nAChR to measure potentiation efficacy (EC50) .

Q. What analytical approaches detect environmental degradation products of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.